6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are used in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of benzylamine with 4-ethylphenyl isocyanate, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of solvents such as acetonitrile or chloroform and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired transformation, but typical conditions include temperatures ranging from room temperature to reflux and reaction times from a few hours to several days .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: Known for its herbicidal properties.
6-benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Uniqueness
6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-benzyl-3-(4-ethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H18N4O/c1-2-13-8-10-15(11-9-13)19-18-20-17(23)16(21-22-18)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,19,20,22,23) |
InChI Key |
DRMZKDZPBGLOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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